REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[C:11]([C:15]2[N:19]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=3[Cl:26])[N:18]=[C:17]([C:27]([F:30])([F:29])[F:28])[CH:16]=2)[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[Cl:26][C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=1[N:19]1[C:15]([C:11]2[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][CH:12]=2)=[CH:16][C:17]([C:27]([F:30])([F:28])[F:29])=[N:18]1
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Name
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5-(3-(benzyloxy)phenyl)-1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C1=CC(=NN1C1=C(C=CC=C1)Cl)C(F)(F)F
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
5-(3-(benzyloxy)phenyl)-1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C1=CC(=NN1C1=C(C=CC=C1)Cl)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of Celite that
|
Type
|
WASH
|
Details
|
was then washed thoroughly with MeOH
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)N1N=C(C=C1C=1C=C(C=CC1)O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |